molecular formula C16H14F3N3O2S2 B4352654 1-(3-METHOXYPROPYL)-2-SULFANYL-7-(2-THIENYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

1-(3-METHOXYPROPYL)-2-SULFANYL-7-(2-THIENYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B4352654
M. Wt: 401.4 g/mol
InChI Key: XROJTWYOXMXIAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-METHOXYPROPYL)-2-SULFANYL-7-(2-THIENYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidinone core, a thiophene ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-METHOXYPROPYL)-2-SULFANYL-7-(2-THIENYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the pyrido[2,3-d]pyrimidinone core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyridine and a suitable carbonyl compound.

    Introduction of the thiophene ring: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Addition of the trifluoromethyl group: This can be accomplished using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the 3-methoxypropyl group: This step may involve an alkylation reaction using 3-methoxypropyl halide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-METHOXYPROPYL)-2-SULFANYL-7-(2-THIENYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidinone core or other functional groups.

    Substitution: The trifluoromethyl group and thiophene ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.

    Substitution: Conditions may vary, but typical reagents include halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group may yield sulfonic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology: It can be used as a probe to study biological processes involving its molecular targets.

Mechanism of Action

The mechanism of action of 1-(3-METHOXYPROPYL)-2-SULFANYL-7-(2-THIENYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-mercapto-1-(3-methoxypropyl)-7-(2-thienyl)-5-methylpyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure but lacks the trifluoromethyl group.

    2-mercapto-1-(3-methoxypropyl)-7-(2-thienyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2(1H)-one: Similar structure but with a different position of the mercapto group.

Uniqueness

The presence of the trifluoromethyl group in 1-(3-METHOXYPROPYL)-2-SULFANYL-7-(2-THIENYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE imparts unique electronic properties, making it distinct from other similar compounds. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

1-(3-methoxypropyl)-2-sulfanylidene-7-thiophen-2-yl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2S2/c1-24-6-3-5-22-13-12(14(23)21-15(22)25)9(16(17,18)19)8-10(20-13)11-4-2-7-26-11/h2,4,7-8H,3,5-6H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROJTWYOXMXIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-METHOXYPROPYL)-2-SULFANYL-7-(2-THIENYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 2
Reactant of Route 2
1-(3-METHOXYPROPYL)-2-SULFANYL-7-(2-THIENYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 3
1-(3-METHOXYPROPYL)-2-SULFANYL-7-(2-THIENYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 4
1-(3-METHOXYPROPYL)-2-SULFANYL-7-(2-THIENYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 5
1-(3-METHOXYPROPYL)-2-SULFANYL-7-(2-THIENYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 6
1-(3-METHOXYPROPYL)-2-SULFANYL-7-(2-THIENYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

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